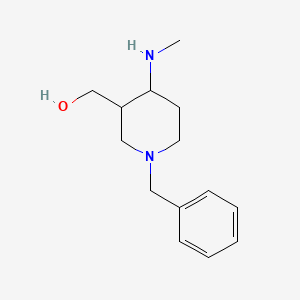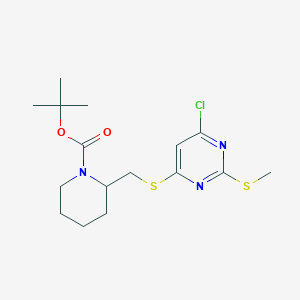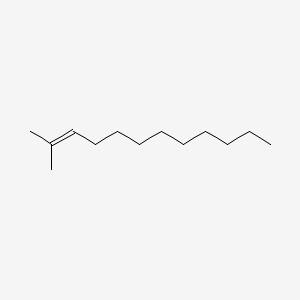
2-Methyl-2-dodecene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-dodecene is an organic compound with the molecular formula C13H26. It is a member of the alkene family, characterized by the presence of a carbon-carbon double bond. This compound is a colorless liquid with a distinct odor and is used in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-2-dodecene can be synthesized through several methods. One common approach involves the dehydration of 2-methyl-2-dodecanol using an acid catalyst. This reaction typically occurs under elevated temperatures to facilitate the removal of water and formation of the double bond .
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic dehydrogenation of 2-methyl-2-dodecane. This process involves the use of metal catalysts such as platinum or palladium at high temperatures and pressures to achieve the desired conversion .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-dodecene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2-methyl-2-dodecanol or further to 2-methyl-2-dodecanoic acid.
Reduction: Hydrogenation of this compound yields 2-methyl-2-dodecane.
Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine add across the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) is typically used.
Substitution: Halogenation reactions often use halogens (Cl2, Br2) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: 2-Methyl-2-dodecanol, 2-Methyl-2-dodecanoic acid.
Reduction: 2-Methyl-2-dodecane.
Substitution: 2-Methyl-2-dodecyl halides.
Scientific Research Applications
2-Methyl-2-dodecene has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and polymers.
Biology: Studies have explored its role in biological systems, particularly in the synthesis of bioactive molecules.
Medicine: Research has investigated its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-Methyl-2-dodecene involves its reactivity due to the presence of the double bond. This double bond can participate in various addition reactions, where reagents add across the bond, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-dodecene: Another isomer with the double bond at a different position.
2-Methyl-2-dodecanol: The alcohol derivative of 2-Methyl-2-dodecene.
2-Methyl-2-dodecanoic acid: The carboxylic acid derivative of this compound.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its position of the double bond and the presence of the methyl group make it a valuable intermediate in organic synthesis and industrial applications .
Properties
CAS No. |
55103-82-7 |
|---|---|
Molecular Formula |
C13H26 |
Molecular Weight |
182.35 g/mol |
IUPAC Name |
2-methyldodec-2-ene |
InChI |
InChI=1S/C13H26/c1-4-5-6-7-8-9-10-11-12-13(2)3/h12H,4-11H2,1-3H3 |
InChI Key |
NBFZWOUNUXKZOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


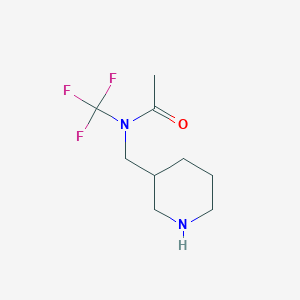
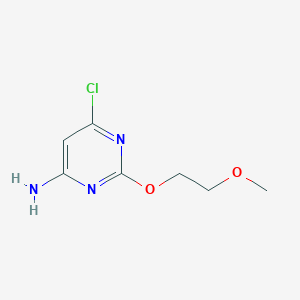
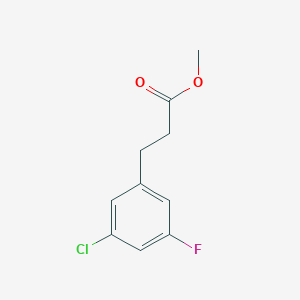
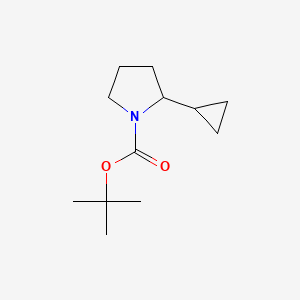
![3-(3-(Benzo[d][1,3]dioxol-5-yl)imidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol](/img/structure/B13964337.png)
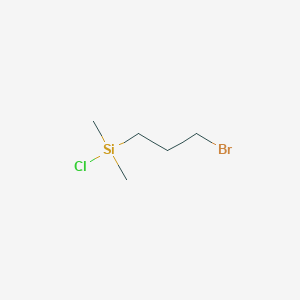
![(2-Ethyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13964347.png)

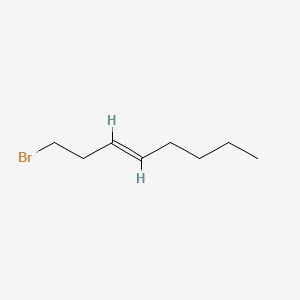
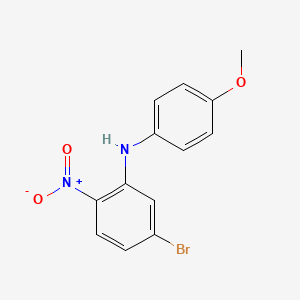

![2-[3-[5-chloro-1-ethyl-1,3-dihydro-3-[2-morpholinoethyl]-2H-benzimidazol-2-ylidene]prop-1-enyl]-3-ethylbenzoxazolium iodide](/img/structure/B13964382.png)
